2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid
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Overview
Description
2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family.
Mechanism of Action
Target of Action
Similar compounds have been known to target mammalian topoisomerase ii, a crucial enzyme involved in dna replication and transcription .
Mode of Action
It is suggested that it may interact with its targets, leading to changes at the molecular level that affect the function of the target proteins .
Biochemical Pathways
Based on its potential target, it could be inferred that it may influence the dna replication and transcription pathways .
Result of Action
Similar compounds have shown to have cytotoxic activity against certain types of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, leading to the formation of diverse products .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) and chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Nalidixic Acid: Another naphthyridine derivative used as an antibacterial agent.
Gemifloxacin: A fluoroquinolone antibiotic containing a naphthyridine core.
Uniqueness
2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid is unique due to its versatile chemical reactivity and broad spectrum of biological activities.
Properties
IUPAC Name |
2-oxo-1H-1,8-naphthyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-6(9(13)14)4-5-2-1-3-10-7(5)11-8/h1-4H,(H,13,14)(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVQMOCETIVORP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C(=C2)C(=O)O)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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